N2-Methyl-N2-phenylpyridine-2,5-diamine
CAS No.:
Cat. No.: VC15980014
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 2-N-methyl-2-N-phenylpyridine-2,5-diamine |
| Standard InChI | InChI=1S/C12H13N3/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h2-9H,13H2,1H3 |
| Standard InChI Key | LFKITGZYAOJNQV-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=CC=C1)C2=NC=C(C=C2)N |
Introduction
Structural Identification and Molecular Properties
Molecular Formula and Connectivity
The compound’s molecular formula is C₁₂H₁₃N₃, with a molecular weight of 199.26 g/mol. Its SMILES notation, CN(C1=CC=CC=C1)C2=NC=C(C=C2)N, explicitly defines the pyridine ring (positions 2 and 5 substituted with amino groups) and the N2-bound methyl-phenyl moiety . The InChIKey LFKITGZYAOJNQV-UHFFFAOYSA-N provides a unique identifier for computational and database searches .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.26 g/mol |
| SMILES | CN(C1=CC=CC=C1)C2=NC=C(C=C2)N |
| InChIKey | LFKITGZYAOJNQV-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
Hydrogenation of Nitropyridine Precursors
A primary synthesis route involves the hydrogenation of 2-chloro-5-nitropyridine derivatives. For example, N2-methylpyridine-2,5-diamine (CAS 28020-36-2), a structural analog, is synthesized via palladium-catalyzed hydrogenation under ambient conditions . While yields for this precursor vary (17–75%), similar methodologies could be adapted for the target compound by introducing phenyl groups during intermediate stages .
Table 2: Representative Reaction Conditions
| Starting Material | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Chloro-5-nitropyridine | Pd/C (10%) | Methanol | 20°C | 75% |
| Nitro intermediate | Pd/C (10%) | Ethanol | 60 psi H₂ | 17% |
Alternative Reductive Amination
Iron(III) chloride and hydrazine hydrate in methanol under reflux offer a non-palladium route, though yields and purity metrics for the target compound remain unreported . This method’s scalability is limited by the need for active carbon filtration and subsequent purification steps .
Physicochemical and Pharmacokinetic Profiling
Solubility and Partition Coefficients
While direct data for N2-methyl-N2-phenylpyridine-2,5-diamine is unavailable, its analog N2-methylpyridine-2,5-diamine exhibits high aqueous solubility (5.63 mg/mL) and a consensus Log P o/w of 0.46, indicating moderate lipophilicity . These properties suggest the parent compound may similarly balance hydrophilicity and membrane permeability.
Table 3: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Log P o/w | ~1.03 (estimated) | iLOGP |
| TPSA | 50.94 Ų | SILICOS-IT |
| GI Absorption | High | ADMET prediction |
Collision Cross Section (CCS) Analysis
Mass spectrometry adducts of the compound reveal CCS values ranging from 144.0 Ų ([M+H]+) to 157.9 Ų ([M+Na]+), critical for metabolomics and ion mobility studies .
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